![molecular formula C15H19ClN2O4 B2825491 Ethyl 4-(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-4-oxobutanoate CAS No. 2034472-71-2](/img/structure/B2825491.png)
Ethyl 4-(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-4-oxobutanoate
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Overview
Description
This compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry and is present in many biologically active compounds . The compound also contains a chloropyridinyl group, which is a pyridine ring (a six-membered ring with two double bonds and one nitrogen atom) with a chlorine substituent .
Molecular Structure Analysis
The pyrrolidine ring in this compound is likely to contribute to its three-dimensional structure due to the non-planarity of the ring . The chloropyridinyl group could also influence the compound’s physicochemical properties and biological activity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure, including the presence and position of any functional groups. Pyrrolidine derivatives can have a wide range of properties .Scientific Research Applications
Synthesis of Complex Molecules
Research has demonstrated the utility of ethyl 4-chloro-3-oxobutanoate derivatives in synthesizing a wide array of complex organic molecules. For instance, the precursor has been pivotal in the creation of trifluoromethyl heterocycles, illustrating its versatility in producing diverse chemical structures with potential applications in medicinal chemistry and material science (Honey et al., 2012). Additionally, the compound has served as a foundational element in the synthesis of ethyl (S)-4-chloro-3-hydroxybutanoate, showcasing its role in the production of chiral drugs and intermediates (Kizaki et al., 2001), further highlighting its contribution to synthesizing optically pure substances essential for pharmaceutical applications.
Mechanism of Action
Future Directions
properties
IUPAC Name |
ethyl 4-[3-(3-chloropyridin-4-yl)oxypyrrolidin-1-yl]-4-oxobutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O4/c1-2-21-15(20)4-3-14(19)18-8-6-11(10-18)22-13-5-7-17-9-12(13)16/h5,7,9,11H,2-4,6,8,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOVHVLMYOLDXPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)N1CCC(C1)OC2=C(C=NC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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